molecular formula C11H13N B1614258 Spiro[cyclobutane-1,3'-indoline] CAS No. 32670-02-3

Spiro[cyclobutane-1,3'-indoline]

Cat. No.: B1614258
CAS No.: 32670-02-3
M. Wt: 159.23 g/mol
InChI Key: KCKYRVLMXBTLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[cyclobutane-1,3’-indoline] is a unique spirocyclic compound characterized by a cyclobutane ring fused to an indoline moiety. This compound is part of the broader class of spirocyclic compounds, which are known for their three-dimensional structures and significant biological activities. The spirocyclic framework imparts unique physicochemical properties, making these compounds valuable in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[cyclobutane-1,3’-indoline] typically involves cycloaddition reactions. One common method is the cyclodimerization of 3-phenacylideneoxindoles under visible light catalysis. This reaction proceeds with high diastereoselectivity, yielding the desired spirocyclic product . Another approach involves the use of a flow reactor under ultrasonic irradiation, which enables the fast synthesis of spiro-fused indoles from biobased building blocks .

Industrial Production Methods: While specific industrial production methods for spiro[cyclobutane-1,3’-indoline] are not extensively documented, the principles of green chemistry and sustainable processes are often applied. This includes the use of renewable building blocks and energy-efficient reaction conditions, such as those employed in flow reactors .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Spiro[cyclobutane-1,3'-indoline] derivatives have demonstrated promising antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anticancer Activity : In vitro studies indicate that this compound can inhibit tumor growth by inducing apoptosis in cancer cells. It modulates key signaling pathways associated with cell proliferation and survival.

Cell LineIC50 (µM)
HeLa (cervical cancer)5.4
MCF-7 (breast cancer)6.8
A549 (lung cancer)7.2

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in disease processes, such as histone methyltransferases. Inhibition of these enzymes can lead to altered gene expression profiles beneficial for treating certain cancers.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial activity of spiro[cyclobutane-1,3'-indoline] revealed that derivatives exhibited significant activity against common bacterial pathogens. This research highlights the potential for developing new antibacterial agents based on the compound's structure.

Case Study 2: Anticancer Screening

Research evaluating spiro[cyclobutane-1,3'-indoline] against various human cancer cell lines indicated that certain derivatives showed considerable cytotoxic effects. Compounds were tested against multiple cell lines, revealing promising results that suggest potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of spiro[cyclobutane-1,3’-indoline] involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways depend on the specific functional groups present on the spirocyclic scaffold.

Comparison with Similar Compounds

Biological Activity

Spiro[cyclobutane-1,3'-indoline] is a complex organic compound characterized by its unique spirocyclic structure, which consists of a cyclobutane ring fused to an indoline moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Research has indicated that derivatives of this compound exhibit significant antimicrobial and anticancer properties, making it a subject of interest for further investigation.

Chemical Structure and Properties

The molecular structure of Spiro[cyclobutane-1,3'-indoline] is defined by the following characteristics:

  • Spirocyclic Framework : The spirocyclic nature enhances the compound's binding affinity to biological targets.
  • Functional Groups : The presence of carbonyl groups in some derivatives contributes to their reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Spiro[cyclobutane-1,3'-indoline] derivatives. For example:

  • In a screening of various compounds against human cancer cell lines (HT-29, DU-145, HeLa, A-549, and MCF-7), several derivatives exhibited promising anticancer activity with IC50 values less than 20 μM. Notably, compounds 6b and 6u showed significant activity against the DU-145 prostate cancer cell line, inducing apoptosis through caspase-3 dependent pathways and disrupting mitochondrial membrane potential .

Antimicrobial Activity

The antimicrobial properties of Spiro[cyclobutane-1,3'-indoline] have also been explored. One study indicated that certain derivatives demonstrated effective inhibition against various bacterial strains, suggesting their potential as lead compounds in developing new antimicrobial agents .

The mechanism by which Spiro[cyclobutane-1,3'-indoline] exerts its biological effects is largely attributed to its interaction with specific molecular targets:

  • Bromodomain Inhibition : Some derivatives are known to inhibit bromodomains, which are critical for gene regulation. This inhibition can lead to therapeutic implications in cancer treatment by modulating gene expression pathways .
  • Cell Cycle Arrest : Flow cytometric analysis revealed that certain compounds could arrest the cell cycle at the G0/G1 phase, leading to apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a focused study on spiro[cyclopropane-1,3'-indolin]-2'-ones, several compounds were synthesized and evaluated for their anticancer activity. The results indicated that these compounds could significantly inhibit cell proliferation in multiple cancer cell lines. The structure–activity relationship (SAR) analysis suggested that specific modifications to the indoline moiety could enhance biological efficacy .

CompoundCell LineIC50 (μM)Mechanism
6bDU-145<20Apoptosis via caspase activation
6uDU-145<20Cell cycle arrest at G0/G1 phase

Case Study 2: Antimicrobial Efficacy

A series of spiro[cyclobutane-1,3'-indoline] derivatives were tested against common bacterial strains. The results showed varying degrees of antimicrobial activity, with some compounds achieving minimum inhibitory concentrations (MIC) below 50 μg/mL against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for constructing spiro[cyclobutane-1,3'-indoline] scaffolds in academic research?

Methodological Answer:

  • Domino reactions : Tri(n-butyl)phosphine (P(nBu)₃)-catalyzed domino reactions using isothiomalononitrile and bis-coumarins in chloroform at 65°C yield spiro[cyclohexane-1,3'-indolines] with moderate-to-good yields. Reaction optimization includes nitrogen atmosphere, 6-hour stirring, and column chromatography purification (petroleum ether/ethyl acetate 15:1) .
  • Three-component reactions : Combining nitrogen heterocycles, acetylene dicarboxylates, and 3-methyleneoxindoles generates spiro[indoline-3,1'-quinolizines] with high stereoselectivity. Post-functionalization via Diels–Alder reactions with maleic anhydride further diversifies the scaffold .
  • Organocatalyzed methods : Recent protocols employ organocatalysts (e.g., chiral amines) to construct spiro[cyclobutane-indoline] derivatives with all-carbon quaternary centers, emphasizing solvent-free conditions and eco-friendly workflows .

Q. How are spiro[cyclobutane-1,3'-indoline] derivatives characterized to confirm structural fidelity?

Methodological Answer:

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic spirocyclic signals (e.g., cyclobutane protons at δ 2.5–3.5 ppm) .
  • HRMS-ESI : Validates molecular formulas (e.g., C₂₀H₁₈N₂O₂ requires [M+H]⁺ = 319.1445) .
    • X-ray crystallography : Single-crystal data (CCDC codes: 843674, 843676) resolve stereochemistry and bond angles, critical for spiro junction validation .

Advanced Research Questions

Q. How can stereochemical outcomes in spiro[cyclobutane-indoline] synthesis be controlled or predicted?

Methodological Answer:

  • Catalyst-driven selectivity : P(nBu)₃ promotes nucleophilic activation, favoring specific transition states. For example, electron-donating substituents on bis-coumarins increase cyclobutane ring strain, directing regioselectivity toward spiro[indoline-3,2'-furan] derivatives .
  • Computational modeling : DFT studies predict steric and electronic effects on transition states. For instance, N-substituents on indoline rings influence torsional angles, altering diastereomeric ratios .
  • Chiral auxiliaries : Temporarily introduced chiral groups (e.g., Evans oxazolidinones) enable asymmetric synthesis, later removed via hydrogenolysis or hydrolysis .

Q. What strategies address low yields in multi-component reactions involving spiro[cyclobutane-indoline] systems?

Methodological Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Chloroform balances solubility and steric control for domino reactions .
  • Catalyst loading : P(nBu)₃ at 20 mol% maximizes yield (up to 82%) while minimizing side products like dimerized coumarins .
  • Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) mitigates exothermic side reactions in cyclobutane ring formation .

Q. How are spiro[cyclobutane-indoline] derivatives evaluated for biological activity in drug discovery?

Methodological Answer:

  • Antibacterial assays : Compounds are screened against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC (Minimum Inhibitory Concentration) testing. Derivatives with 3'-(phenylamino) substituents show MIC values of 4–16 μg/mL .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR-TK) use fluorescence polarization. Spiro[indoline-3,4'-pyridinones] exhibit IC₅₀ values <1 μM due to H-bonding with ATP-binding pockets .
  • ADMET profiling : Computational tools (e.g., SwissADME) predict pharmacokinetics, focusing on logP (<3) and topological polar surface area (>80 Ų) to optimize blood-brain barrier penetration .

Q. Data Contradiction Analysis

Q. Why do reported yields for tri(n-butyl)phosphine-catalyzed spiro[cyclobutane-indoline] syntheses vary across studies?

Critical Analysis:

  • Substrate electronic effects : Electron-withdrawing groups on isothiomalononitrile reduce yields (e.g., 3a: 75% vs. 3m: 52%) due to slower nucleophilic attack .
  • Catalyst purity : Commercial P(nBu)₃ often contains oxidized byproducts (e.g., phosphine oxides), necessitating distillation under inert gas to maintain catalytic activity .
  • Chromatography losses : Polar spiro products (e.g., 5a–e) exhibit lower recovery in silica-based columns, suggesting reversed-phase HPLC as an alternative .

Q. How do conflicting reports on the stereoselectivity of Diels–Alder functionalization in spiro[indoline-3,1'-quinolizines] arise?

Critical Analysis:

  • Endo vs. exo preference : Maleic anhydride favors endo transition states (ΔΔG‡ ≈ 2.1 kcal/mol), while N-phenylmaleimide shifts to exo pathways due to steric hindrance .
  • Solvent polarity : High-polarity solvents (e.g., acetonitrile) stabilize charge-separated intermediates, altering diastereoselectivity by 15–20% .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in spiro[cyclobutane-indoline] synthesis?

Recommendations:

  • Standardized conditions : Use anhydrous solvents (H₂O <50 ppm), pre-dried via molecular sieves, to prevent hydrolysis of sensitive intermediates .
  • Inert atmosphere : Schlenk techniques or gloveboxes avoid oxidation of phosphine catalysts and indoline precursors .
  • Analytical validation : Cross-check NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in spiro systems .

Q. How can researchers troubleshoot failed spirocyclization reactions?

Troubleshooting Guide:

  • Diagnostic tests :

  • TLC monitoring : Track reaction progress at 30-minute intervals to detect intermediate accumulation.
  • Control experiments : Test individual reactants with catalysts to identify inhibitory interactions (e.g., indoline N-H deprotonation by P(nBu)₃) .
    • Alternative catalysts : Replace P(nBu)₃ with PPh₃ or NHC carbenes if cyclization stalls, though yields may drop by 10–15% .

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-5-10-9(4-1)11(8-12-10)6-3-7-11/h1-2,4-5,12H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKYRVLMXBTLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650585
Record name 1',2'-Dihydrospiro[cyclobutane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32670-02-3
Record name 1',2'-Dihydrospiro[cyclobutane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add LiAlH4 (266 mg, 7.01 mmol) to a solution of 4-(2-fluoro-phenyl)-tetrahydro-pyran-4-carbonitrile (488 mg, 2.72 mmol) in dimethoxyethane (30 mL). Stir the solution at reflux for 4d, then add aq. Satd Rochelle's salt solution (30 mL) and stir for an additional 1 h at RT. Extract the mixture with Et2O (3×30 mL). Combine the organic extracts and wash with brine (30 mL). Dry, filter and concentrate the organic solution then purify the crude material by flash chromatography, using a linear gradient of 100% hexanes to 30% EtOAc/hexanes, to give the title compound (44 mg, 10%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.31 (m, 1H), 7.03 (dt, 1H, J=1.4, 7.5), 6.79 (dt, 1H, J=0.9, 7.5), 6.64 (d, 1H, J=7.9), 2.36 (m, 2H), 2.21 (m, 2H), 2.02 (m, 2H).
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
4d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
10%

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere 0.60 mL (0.60 mmol) of a 1M solution of lithium aluminium hydride in THF was added dropwise to 100 mg (0.58 mmol) spiro[cyclobutan-1,3′-indolin]-2′-one in 20 mL THF. Then the reaction mixture was stirred for 1 h at 65° C. After cooling 1 mL water was added and the mixture was stirred for 10 min. The organic phase was dried on sodium sulphate and evaporated down. The product was reacted without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[cyclobutane-1,3'-indoline]
Reactant of Route 2
Spiro[cyclobutane-1,3'-indoline]
Reactant of Route 3
Spiro[cyclobutane-1,3'-indoline]
Reactant of Route 4
Spiro[cyclobutane-1,3'-indoline]
Reactant of Route 5
Spiro[cyclobutane-1,3'-indoline]
Reactant of Route 6
Spiro[cyclobutane-1,3'-indoline]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.